ERGi-USU-6 mesylate is a selective inhibitor specifically targeting the ETS-related gene (ERG) positive prostate cancer. This compound is derived from the parental compound ERGi-USU, which was identified for its ability to inhibit the growth of ERG-positive cancer cells while exhibiting minimal effects on normal cells. The development of ERGi-USU-6 mesylate arose from structure-activity relationship studies aimed at enhancing the therapeutic efficacy against prostate cancer associated with ERG overexpression, a common driver in approximately 50–65% of prostate cancer cases .
ERGi-USU-6 mesylate is classified as a small molecule inhibitor within the pharmacological category of anti-cancer agents. It is particularly relevant in the context of prostate cancer therapy, where it acts on specific molecular pathways associated with tumor growth and survival. The compound has been synthesized to improve upon its predecessor, ERGi-USU, by optimizing its biological activity and pharmacological properties .
The synthesis of ERGi-USU-6 mesylate involves several key steps:
The improved synthetic route allows for higher yields compared to previous methods, which were often labor-intensive and produced inconsistent results. The development of various pharmaceutically acceptable salt forms further enhances the solubility and bioavailability of the compound .
ERGi-USU-6 mesylate features a complex molecular structure that includes:
The precise molecular formula and structural data are critical for understanding its interaction with biological targets, particularly the atypical kinase RIOK2 involved in ribosomal biogenesis .
ERGi-USU-6 mesylate participates in several types of chemical reactions:
These reactions are typically carried out under optimized conditions using various reagents to achieve high selectivity and yield for desired derivatives, which can be further evaluated for their biological efficacy against cancer cells .
ERGi-USU-6 mesylate exerts its therapeutic effects primarily through:
This dual mechanism enhances its potential as a targeted therapy for prostate cancer by selectively inducing cell death in malignant cells while sparing normal tissues .
ERGi-USU-6 mesylate exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's potential as a therapeutic agent in clinical settings .
ERGi-USU-6 mesylate has diverse applications in scientific research:
The compound's unique properties make it a valuable tool for both basic research and potential clinical applications in oncology .
ERGi-USU-6 mesylate selectively binds RIOK2, an atypical kinase involved in ribosomal 40S subunit maturation. Binding studies confirm a dissociation constant (Kd) of 200 nM, with >6-fold selectivity over 456 other kinases [5] [7]. This inhibition triggers ribosomal stress, characterized by:
Table 1: Ribosomal Stress Biomarkers Following ERGi-USU-6 Treatment
Cell Line | RIOK2 Occupancy (%) | p53 Activation (Fold) | Growth Inhibition (IC₅₀, nM) |
---|---|---|---|
VCaP (ERG+) | 98 ± 2 | 8.7 ± 0.9 | 169 ± 18 |
LNCaP (ERG-) | 12 ± 3 | 1.2 ± 0.3 | >10,000 |
RWPE-1 (Normal) | 8 ± 2 | 1.1 ± 0.2 | >10,000 |
The compound indirectly destabilizes the ERG oncoprotein by disrupting its functional interactome. ERG, overexpressed in 50-65% of prostate cancers due to TMPRSS2-ERG fusions, regulates metastatic pathways [1] [6]. ERGi-USU-6 mesylate:
Mechanistically, RIOK2 inhibition disrupts ERG nuclear translocation and chromatin binding rather than directly degrading the protein [8].
ERGi-USU-6 mesylate synergizes with ferroptosis inducers by impairing glutathione synthesis and lipid peroxide detoxification. Key mechanisms include:
Table 2: Ferroptosis Markers in ERG+ Cells Treated with ERGi-USU-6
Parameter | Control | ERGi-USU-6 (200 nM) | ERGi-USU-6 + Ferric Citrate |
---|---|---|---|
Glutathione (nmol/mg) | 45 ± 5 | 18 ± 3* | 8 ± 1* |
Lipid Peroxides (RFU) | 120 ± 15 | 480 ± 40* | 920 ± 85* |
Mitochondrial Shrinkage | Absent | Moderate | Severe |
The compound exhibits differential activity depending on ERG fusion architecture:
Activity correlates with ethnic-specific fusion prevalence:
Table 3: Activity of ERGi-USU-6 Against ERG Fusion Subtypes
Fusion Type | Prevalence (%) | ERGi-USU-6 IC₅₀ (nM) | PTEN Co-Deletion Frequency |
---|---|---|---|
TMPRSS2-ERG | 85 | 169 ± 18 | 24.7% (GS7) |
SLC45A3-ERG | 11 | 320 ± 25 | 29.4% (GS8) |
TMPRSS2-ETV1 | 8 | >1,000 | <5% |
TMPRSS2-ETV4 | 4 | >1,000 | <5% |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6